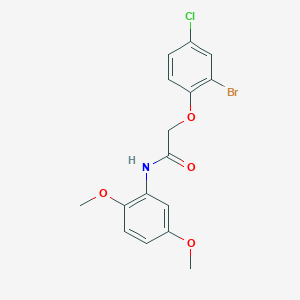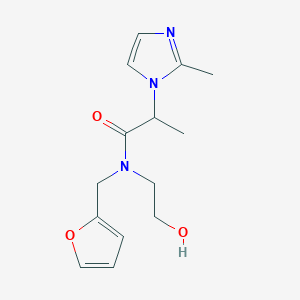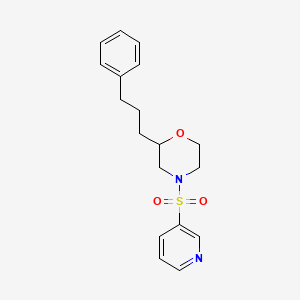![molecular formula C13H20N2O3S B6083610 N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat liver, kidney, and thyroid cancers. However, in Instead, we will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide.
Wirkmechanismus
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. It inhibits the activity of RAF kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the regulation of angiogenesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have antitumor activity in various cancer cell lines. It inhibits the proliferation of cancer cells and induces apoptosis, which is programmed cell death. It also inhibits angiogenesis in cancer cells, which is a critical step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for protein kinases. It inhibits the activity of RAF kinases, VEGFR-2, and PDGFR-β, which are involved in various cellular processes. However, one limitation is its toxicity at high concentrations, which may affect the viability of cells.
Zukünftige Richtungen
There are several future directions for the use of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in scientific research. One direction is the development of new drugs that target protein kinases for the treatment of cancer. Another direction is the study of the role of protein kinases in other diseases, such as cardiovascular and neurological diseases. Moreover, the use of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other drugs may enhance its antitumor activity and reduce its toxicity.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of 2-chloro-4-nitroaniline by reacting 2-chloroaniline with nitric acid. The second step involves the reduction of 2-chloro-4-nitroaniline to 2-amino-4-chloronitrobenzene using sodium sulfide. The third step is the reaction of 2-amino-4-chloronitrobenzene with sec-butylamine to form N-(sec-butyl)-2-chloro-4-nitroaniline. The final step is the reaction of N-(sec-butyl)-2-chloro-4-nitroaniline with sodium methanesulfonate to form N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been used in scientific research for various purposes. It has been used as a tool compound to study the mechanism of action of protein kinases. It has also been used to study the inhibition of angiogenesis, which is the formation of new blood vessels, in cancer cells. Moreover, this compound has been used in the development of new drugs for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-(methanesulfonamido)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-9(2)14-13(16)11-7-6-8-12(10(11)3)15-19(4,17)18/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDPYDDZSKGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)